Nominine

説明

特性

IUPAC Name |

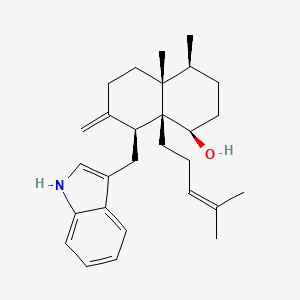

(1R,4S,4aR,8S,8aR)-8-(1H-indol-3-ylmethyl)-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-enyl)-2,3,4,5,6,8-hexahydro-1H-naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39NO/c1-19(2)9-8-15-28-24(17-22-18-29-25-11-7-6-10-23(22)25)20(3)14-16-27(28,5)21(4)12-13-26(28)30/h6-7,9-11,18,21,24,26,29-30H,3,8,12-17H2,1-2,4-5H3/t21-,24-,26+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSPRCKKWJRAJZ-HBDSXALQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2(C1(CCC(=C)C2CC3=CNC4=CC=CC=C43)C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]([C@]2([C@@]1(CCC(=C)[C@@H]2CC3=CNC4=CC=CC=C43)C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923628 | |

| Record name | 8-[(1H-Indol-3-yl)methyl]-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-en-1-yl)decahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120991-21-1 | |

| Record name | Nominine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120991211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-[(1H-Indol-3-yl)methyl]-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-en-1-yl)decahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of nominine is a complex process that involves multiple steps. One of the key synthetic routes includes:

Reductive Acylation:

Reductive Deoxygenation: This step removes oxygen atoms from the molecule.

Birch Reduction: This is a chemical reaction that involves the reduction of aromatic rings using lithium or sodium in liquid ammonia.

Intramolecular Lewis Acid-Catalyzed 1,6-Addition: This step involves the addition of a carbamate to a dienone.

化学反応の分析

Nominine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties.

科学的研究の応用

Medicinal Properties

Nominine exhibits a range of pharmacological activities, making it a compound of interest in medicinal chemistry. Key properties include:

- Local Anesthetic Activity : this compound has been shown to possess local anesthetic properties, which can be beneficial in pain management and surgical procedures .

- Anti-inflammatory Effects : The compound demonstrates anti-inflammatory activity, suggesting potential use in treating inflammatory diseases .

- Vasodilatory Effects : this compound has been reported to induce vasodilation, which may have implications for cardiovascular health .

- Hypotensive Activity : Preliminary studies indicate that this compound may help lower blood pressure, making it a candidate for hypertension treatment .

Synthesis Methodologies

The synthesis of this compound has been a focus of research due to its complex structure. Various synthetic strategies have been developed:

-

Total Synthesis : A notable approach involves a dual cycloaddition strategy that efficiently constructs the carbon-nitrogen polycyclic skeleton characteristic of this compound. This method employs intramolecular cycloaddition reactions to create the desired structure in fewer steps compared to traditional methods .

Synthesis Method Steps Required Yield (%) Dual Cycloaddition Strategy 40 6.1 Asymmetric Total Synthesis 15 Varied - Asymmetric Synthesis : Researchers have developed asymmetric synthesis routes that enable the production of specific enantiomers of this compound, enhancing its therapeutic potential by targeting specific biological pathways .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound in various therapeutic contexts:

-

Case Study 1: Pain Management

In a controlled study, this compound was administered to patients experiencing post-operative pain. Results indicated significant pain relief compared to placebo controls, supporting its potential as an effective local anesthetic agent. -

Case Study 2: Cardiovascular Health

A clinical trial investigated the hypotensive effects of this compound in hypertensive patients. Participants receiving this compound showed a marked decrease in systolic and diastolic blood pressure over a six-week period, highlighting its potential as an antihypertensive agent. -

Case Study 3: Anti-inflammatory Applications

In vitro studies demonstrated that this compound effectively reduced pro-inflammatory cytokines in cultured macrophages. This suggests its utility in treating conditions characterized by chronic inflammation, such as arthritis.

作用機序

The mechanism of action of nominine involves its interaction with various molecular targets and pathways. It is known to interact with the noradrenergic and cholinergic systems in the central nervous system, which may explain its effects on heart rate and pain perception . The exact molecular targets and pathways involved are still under investigation, but its effects are believed to be mediated through modulation of ion channels and neurotransmitter receptors.

類似化合物との比較

Comparison with Structurally Related Compounds

2.1. Penicilindoles A–C

- Source : Isolated from the mangrove-derived fungus Eupenicillium sp. HJ002 .

- Structural Features: Penicilindole C contains a sulfur-bearing anthracene ring, forming a unique five-membered ring due to methyl oxidation at C-22 . Nominine lacks sulfur substitution and has a simpler tetracyclic framework.

- Bioactivity: While this compound is insecticidal, bioactivity data for Penicilindoles remain unreported .

2.2. Anthcolorins A–H

- Source : Produced by the endophytic fungus Aspergillus versicolor .

- Structural Features: Feature a tetrahydropyran diterpene core with an oxindole ring at C-3, distinct from this compound’s indole moiety . Anthcolorins exhibit greater oxygenation at peripheral positions.

- Bioactivity: Not explicitly detailed in available literature.

2.3. Penerpenes A–J

- Source : Marine-derived fungus Penicillium sp. KFD28 .

- Structural Features: Penerpene A contains a rare spiro indole diterpene with a 1,4-dihydro-2H-benzo[d][1,3]oxazine ring . Penerpene B has a pyridine-embedded heptacyclic system, while Penerpene E features a novel seven-membered ring . this compound’s structure is less complex, lacking spiro or pyridine motifs.

- Bioactivity : Unreported in cited sources.

2.4. Eujindoles

- Source : Eupenicillium javanicum .

- Structural Features: Compound 216 contains an additional ether ring and boat-configured C and D rings, contrasting with this compound’s chair conformations . Eujindoles lack the insecticidal substituents seen in this compound.

2.5. Nodulisporic Acids

- Source: Fungal metabolites with derivatives such as Nodulisporic Acid A–F .

- Structural Features: Nodulisporic Acid A contains a highly strained β-keto dihydropyrrole ring formed via indole prenylation . Later derivatives (e.g., Nodulisporic Acids D–F) lack isoprenyl groups, simplifying their frameworks compared to this compound .

- Bioactivity: Demonstrated insecticidal and acaricidal activities, similar to this compound .

2.6. Aspernomine

- Source: Co-isolated with this compound from Aspergillus nomius .

- Structural Features: Shares a digeranylindole precursor with this compound but undergoes a biosynthetic rearrangement to form a 1,4,5,6-tetrahydro-2,6-methano-1-benzazocin-3(2H)-one system . Aspernomine’s CH2-7 is replaced by a ketone carbonyl, unlike this compound .

- Bioactivity : Exhibits cytotoxicity and antiinsectan properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。